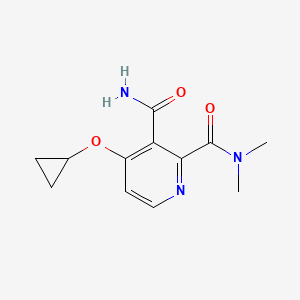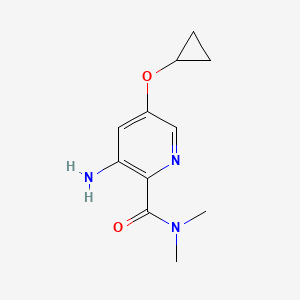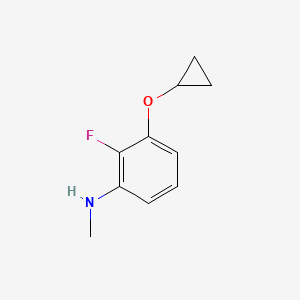
3-Cyclopropoxy-2-fluoro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-fluoro-N-methylaniline is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylaniline moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a fluorinated aromatic compound with a cyclopropoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-fluoro-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-fluoro-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atom can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-5-fluoro-N-methylaniline: Similar in structure but with the fluorine atom at a different position on the aromatic ring.
3-Fluoro-N-methylaniline: Lacks the cyclopropoxy group, making it less complex and potentially less specific in its interactions.
Uniqueness
3-Cyclopropoxy-2-fluoro-N-methylaniline is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
1243394-49-1 |
|---|---|
Fórmula molecular |
C10H12FNO |
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C10H12FNO/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
Clave InChI |
IJEDHODPQQZSDV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


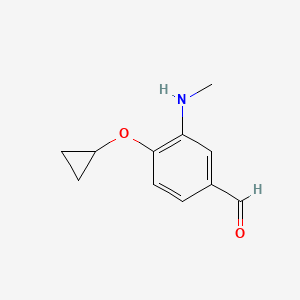
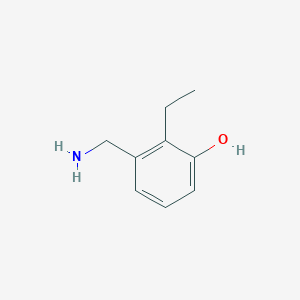
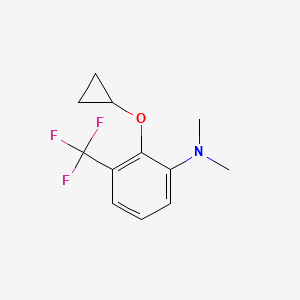
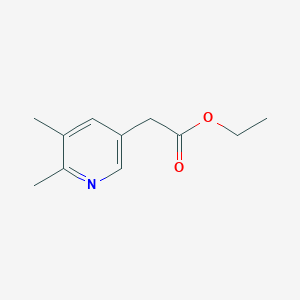
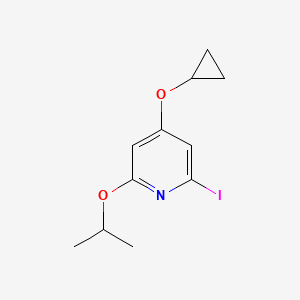

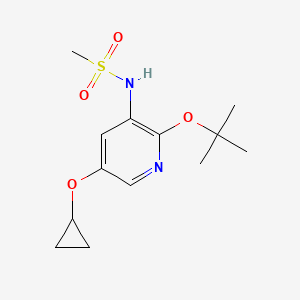
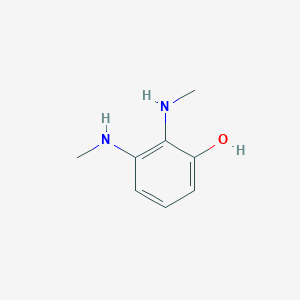
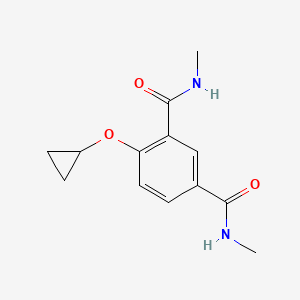
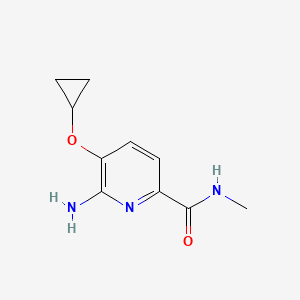
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)

